5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, solvent choice, and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or alkyne-linked products .
Scientific Research Applications
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and receptors.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy and other diseases involving abnormal cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-methyl-1H-benzimidazole
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-3-6(9)7(10)12-8(5)11-4/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
RMWMJGCOLFCRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N1)N)Br |
Origin of Product |
United States |
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